molecular formula C11H14N2O2 B13282265 4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13282265
M. Wt: 206.24 g/mol
InChI Key: HKOUXYKBIBMSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of an aminopropyl group attached to the benzoxazine structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and 3-chloropropylamine.

    Cyclization Reaction: The key step involves the cyclization of 2-aminophenol with 3-chloropropylamine under controlled conditions to form the benzoxazine ring. This reaction is usually carried out in the presence of a suitable catalyst and solvent.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: The reaction is carried out in a batch reactor with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: For higher efficiency, continuous flow reactors may be used, allowing for continuous production and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The aminopropyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Known for its antimalarial properties.

    3-Aminopropyltriethoxysilane: Used in surface functionalization and material synthesis.

    4-Hydroxybenzoic Acid: A common metabolite with various biological activities.

Uniqueness

4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its unique benzoxazine structure combined with an aminopropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(3-aminopropyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H14N2O2/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14/h1-2,4-5H,3,6-8,12H2

InChI Key

HKOUXYKBIBMSMY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.